3-[Methyl(piperidin-4-yl)amino]propan-1-ol
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Overview
Description
3-[Methyl(piperidin-4-yl)amino]propan-1-ol is a chemical compound with the molecular formula C9H20N2O It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both an alcohol and an amine functional group
Mechanism of Action
Target of Action
The primary target of 3-[Methyl(piperidin-4-yl)amino]propan-1-ol is the Pim1 kinase . Pim1 is a serine/threonine kinase involved in cell survival and proliferation, making it a significant target in cancer research .
Mode of Action
This compound acts by inhibiting the phosphorylation of Pim1 at its optimal binding site . This inhibition disrupts the normal function of Pim1, leading to changes in cellular processes .
Biochemical Pathways
The compound’s action on Pim1 affects various biochemical pathways related to cell survival and proliferation . By inhibiting Pim1, the compound can induce cellular apoptosis, or programmed cell death . This can lead to a decrease in the growth of tumor cells .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of apoptosis in human tumor cells . It also has a strong inhibitory effect on the kinase activity of Pim2, another member of the Pim kinase family .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(piperidin-4-yl)amino]propan-1-ol typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method is the reductive amination of 4-piperidone with 3-chloropropanol in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is typically purified through distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-[Methyl(piperidin-4-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides (e.g., methyl iodide), base (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Secondary amines
Substitution: Secondary or tertiary amines
Scientific Research Applications
3-[Methyl(piperidin-4-yl)amino]propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure lacking the alcohol and methylamino groups.
4-Piperidone: Contains a ketone group instead of the alcohol and methylamino groups.
3-(Piperidin-4-yl)propan-1-ol: Similar structure but lacks the methylamino group.
Uniqueness
3-[Methyl(piperidin-4-yl)amino]propan-1-ol is unique due to the presence of both an alcohol and a methylamino group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
3-[methyl(piperidin-4-yl)amino]propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-11(7-2-8-12)9-3-5-10-6-4-9/h9-10,12H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMGBDMEDZHITB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCO)C1CCNCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
793660-70-5 |
Source
|
Record name | 3-[methyl(piperidin-4-yl)amino]propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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